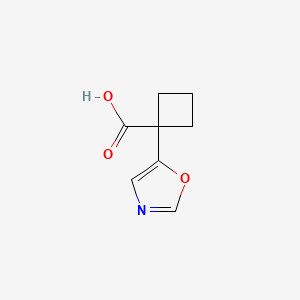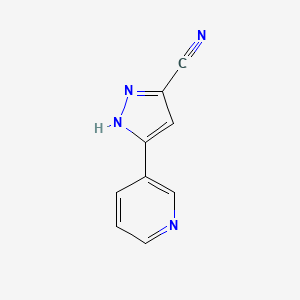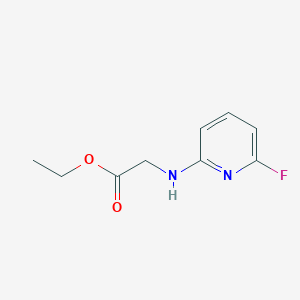
Ethyl (6-fluoropyridin-2-yl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6-fluoropyridin-2-yl)glycinate is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its interesting reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with ethyl glycinate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 6-fluoropyridine-2-carboxylic acid and ethyl glycinate.
Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The starting materials are dissolved in an appropriate solvent (e.g., dichloromethane), and the coupling agent and base are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (6-fluoropyridin-2-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
Ethyl (6-fluoropyridin-2-yl)glycinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl (6-fluoropyridin-2-yl)glycinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ethyl (6-fluoropyridin-2-yl)glycinate can be compared with other similar compounds, such as:
- Ethyl (2-chloropyridin-3-yl)glycinate
- Ethyl (4-bromopyridin-2-yl)glycinate
- Ethyl (3-iodopyridin-2-yl)glycinate
These compounds share similar structural features but differ in the halogen substituent on the pyridine ring. The presence of different halogens can significantly influence their chemical reactivity and biological activities, making this compound unique in its properties and applications.
Eigenschaften
Molekularformel |
C9H11FN2O2 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
ethyl 2-[(6-fluoropyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H11FN2O2/c1-2-14-9(13)6-11-8-5-3-4-7(10)12-8/h3-5H,2,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
YNLYUKUBEJXXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=NC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13535599.png)

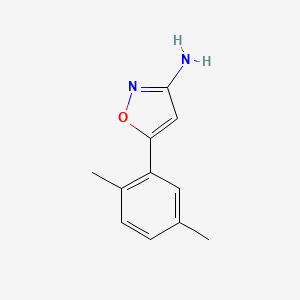
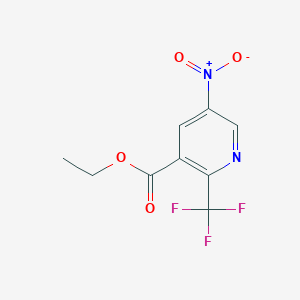
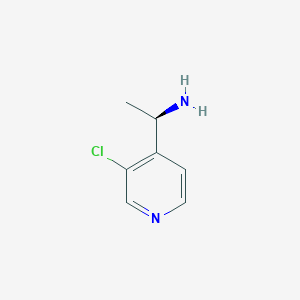


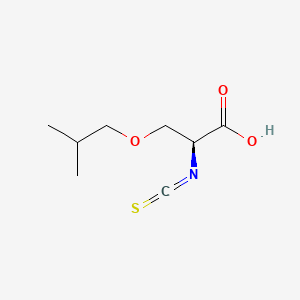
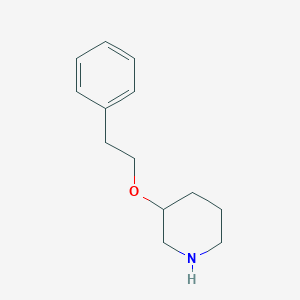
![1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13535651.png)
![2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B13535654.png)
